molecular formula C22H27N3O B11399190 3-methyl-N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}benzamide

3-methyl-N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11399190
M. Wt: 349.5 g/mol
InChI Key: DZYORZVEEBDWQE-UHFFFAOYSA-N
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Description

3-METHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a complex organic compound with the molecular formula C22H27N3O This compound is characterized by its benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings The presence of a methyl group and a butyl side chain further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves multiple steps. One common route starts with the preparation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then alkylated with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to introduce the butyl side chain.

The next step involves the acylation of the benzimidazole derivative with 3-methylbenzoyl chloride in the presence of a base like triethylamine. This step introduces the benzamide moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-METHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzimidazole core is known to interact with various biological targets, including kinases and G-protein coupled receptors, leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE: Lacks the methyl group on the benzamide moiety.

    3-METHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZOATE: Contains a benzoate ester instead of the benzamide group.

Uniqueness

The presence of both the methyl group and the butyl side chain in 3-METHYL-N-{2-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

3-methyl-N-[2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C22H27N3O/c1-16(2)12-14-25-20-10-5-4-9-19(20)24-21(25)11-13-23-22(26)18-8-6-7-17(3)15-18/h4-10,15-16H,11-14H2,1-3H3,(H,23,26)

InChI Key

DZYORZVEEBDWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CCC(C)C

Origin of Product

United States

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